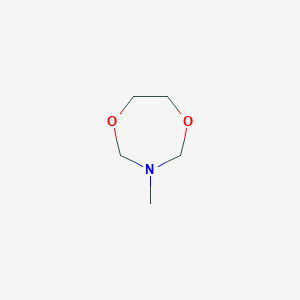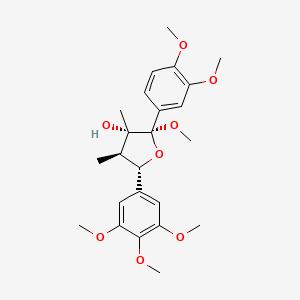
KadlongirinA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadlongirinA is a novel chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications This compound is known for its distinctive molecular structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KadlongirinA involves several key steps, each requiring specific reaction conditions to ensure the desired product is obtained. The primary synthetic route includes:
Initial Formation: The initial step involves the reaction of precursor molecules under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compounds are then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.
Final Synthesis: The final step involves the purification and crystallization of this compound to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. Key factors in industrial production include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
KadlongirinA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. For example, oxidized derivatives may exhibit enhanced biological activity, while reduced derivatives may have improved stability.
Applications De Recherche Scientifique
KadlongirinA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of KadlongirinA involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: this compound binds to specific proteins and enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: The compound influences several cellular pathways, including signal transduction and metabolic pathways, resulting in its diverse biological activities.
Comparaison Avec Des Composés Similaires
KadlongirinA is unique compared to other similar compounds due to its distinct molecular structure and properties. Some similar compounds include:
Compound X: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
Compound Y: Exhibits similar biological activity but has a different mechanism of action.
Compound Z: Used in similar industrial applications but has different physical and chemical properties.
Propriétés
Formule moléculaire |
C24H32O8 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2-(3,4-dimethoxyphenyl)-2-methoxy-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-3-ol |
InChI |
InChI=1S/C24H32O8/c1-14-21(15-11-19(28-5)22(30-7)20(12-15)29-6)32-24(31-8,23(14,2)25)16-9-10-17(26-3)18(13-16)27-4/h9-14,21,25H,1-8H3/t14-,21+,23+,24-/m1/s1 |
Clé InChI |
HGNZMFBTCJXSJN-MNYBSHFLSA-N |
SMILES isomérique |
C[C@@H]1[C@H](O[C@@]([C@@]1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CC1C(OC(C1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




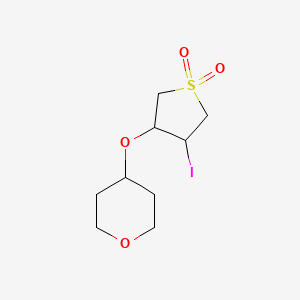
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063730.png)



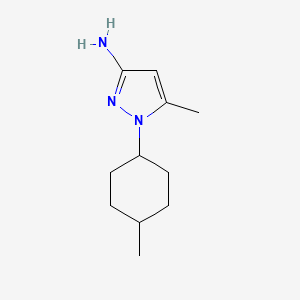
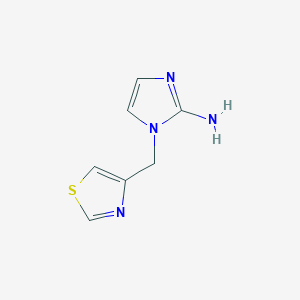
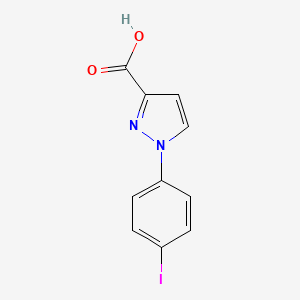

![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)

